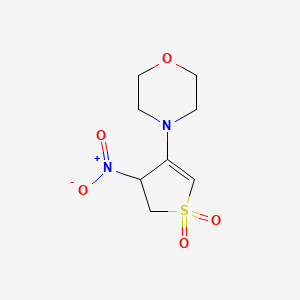
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, also known as NTM, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. NTM is a derivative of thiomorpholine and has a nitro group attached to the thienyl ring. In
Mechanism of Action
The mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in lab experiments is its potent anti-cancer and anti-inflammatory properties. However, the complex synthesis method of this compound can be a limitation for its use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the exploration of the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in cancer research and as an anti-inflammatory agent. This compound has potent anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. While the complex synthesis method of this compound can be a limitation for its use in lab experiments, there are several future directions for the study of this compound, including the development of more efficient synthesis methods and the exploration of its potential use in combination with other agents.
Synthesis Methods
The synthesis of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine involves the reaction of thiomorpholine with 4-chloro-1,1-dioxido-4,5-dihydro-3-thiophenecarboxylic acid followed by nitration. The product obtained is then treated with morpholine to obtain this compound. The synthesis method of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c11-10(12)8-6-16(13,14)5-7(8)9-1-3-15-4-2-9/h5,8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOBSWLTLRDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CS(=O)(=O)CC2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
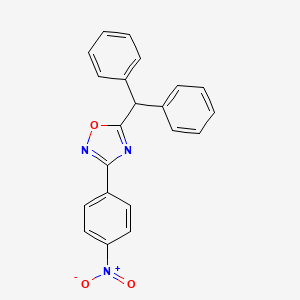
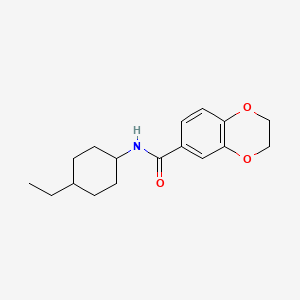
![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

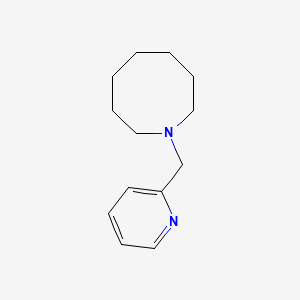
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)
![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
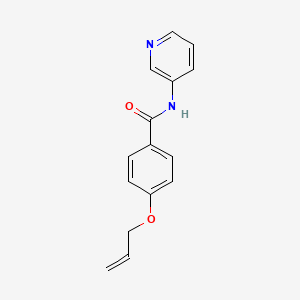
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)
![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)